molecular formula C12H14ClN3O B8632710 C12H14ClN3O

C12H14ClN3O

Cat. No.: B8632710
M. Wt: 251.71 g/mol
InChI Key: SINSISHOQIDCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C₁₂H₁₄ClN₃O is a heterocyclic organic compound with a molecular weight of 251.71–251.72 g/mol . It exists in multiple isomeric forms and derivatives, each distinguished by unique substituents and CAS numbers. Key variants include:

  • 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 1035840-25-5), a Domperidone impurity .
  • 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS 1040008-46-5), an oxadiazole derivative .
  • 5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole (CAS 914299-55-1), featuring a diazepane ring .

Common applications include pharmaceutical intermediates, research reagents, and impurities in drug synthesis .

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C12H14ClN3O/c1-16-7-3-6-11(16)15-12(17)14-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,17)

InChI Key

SINSISHOQIDCEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of C₁₂H₁₄ClN₃O

Compound Name CAS Number Key Structural Features Purity Applications Reference
(2-Chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol 80460994 (CID) Chloropyridine + imidazole + methanol 95%+ Research reagent
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide 887573-34-4 Benzimidazole + acetamide chain 95%+ Organic synthesis intermediate
3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol 1374639-76-5 Pyrimidine + cyclopentylamine + propargyl alcohol 95%+ Kinase inhibition studies

Key Observations :

  • Benzimidazole derivatives (e.g., Domperidone Impurity A) exhibit rigid aromatic systems, favoring interactions with biological targets .
  • Oxadiazole and pyrimidine derivatives (e.g., CAS 1040008-46-5) display enhanced metabolic stability due to heterocyclic rings .

Physicochemical Properties

Property C₁₂H₁₄ClN₃O (Avg.) C₁₁H₁₄ClN (CAS 26905-02-2) C₂₂H₂₄ClN₅O₂ (Domperidone)
Molecular Weight (g/mol) 251.71 195.69 425.91
Solubility in Water 0.115 mg/mL* 0.115 mg/mL Low
LogP (Predicted) 2.1–3.5 2.8 4.2
Melting Point Not reported 140–145°C 242–244°C

*Data inferred from structurally similar compounds .

Insights :

  • C₁₂H₁₄ClN₃O derivatives generally exhibit moderate lipophilicity (LogP 2.1–3.5), suitable for blood-brain barrier penetration in neuroactive compounds .

Comparison :

  • Microwave synthesis offers faster reaction times but requires specialized equipment .
  • Cyclocondensation methods yield higher purity but involve hazardous reagents (e.g., hydroxylamine) .

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